1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE is a complex organic compound that features a triazole ring, pyrrolidine, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE typically involves multi-step organic reactions The process may start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and phenyl groups could play key roles in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-{1,5-bis(4-methylphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methanone: Similar structure but with a methanone group instead of ethanone.
1-{1,5-bis(4-methylphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}propanone: Similar structure but with a propanone group instead of ethanone.
Uniqueness
The uniqueness of 1-[1,5-BIS(4-METHYLPHENYL)-4-[4-(PYRROLIDIN-1-YL)PHENYL]-5H-1,2,4-TRIAZOL-3-YL]ETHANONE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H30N4O |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-[2,3-bis(4-methylphenyl)-4-(4-pyrrolidin-1-ylphenyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C28H30N4O/c1-20-6-10-23(11-7-20)28-31(25-16-14-24(15-17-25)30-18-4-5-19-30)27(22(3)33)29-32(28)26-12-8-21(2)9-13-26/h6-17,28H,4-5,18-19H2,1-3H3 |
InChI Key |
KWADJGLMIMVVAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2N(C(=NN2C3=CC=C(C=C3)C)C(=O)C)C4=CC=C(C=C4)N5CCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=NN2C3=CC=C(C=C3)C)C(=O)C)C4=CC=C(C=C4)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.